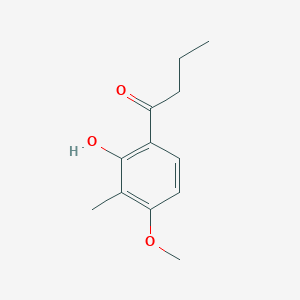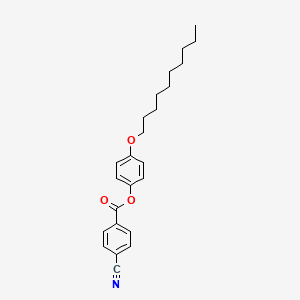
4-(Decyloxy)phenyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decyloxy)phenyl 4-cyanobenzoate is an organic compound with the molecular formula C24H29NO3 It is a member of the benzoate ester family, characterized by the presence of a decyloxy group attached to a phenyl ring and a cyanobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-cyanobenzoate typically involves a multi-step process. One common method includes the esterification of 4-cyanobenzoic acid with 4-(decyloxy)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Decyloxy)phenyl 4-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanobenzoate moiety can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the cyano group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while reduction reactions can convert the cyano group to an amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various nucleophiles.
Ester Hydrolysis: 4-cyanobenzoic acid and 4-(decyloxy)phenol.
Oxidation and Reduction: Quinones and amines, respectively
Aplicaciones Científicas De Investigación
4-(Decyloxy)phenyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 4-(Decyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyanobenzoate moiety may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 4-cyanobenzoate: Lacks the decyloxy group, resulting in different physical and chemical properties.
4-(Octyloxy)phenyl 4-cyanobenzoate: Similar structure but with an octyloxy group instead of a decyloxy group, affecting its solubility and reactivity
Uniqueness
4-(Decyloxy)phenyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns. These features make it valuable for specialized applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
90336-47-3 |
|---|---|
Fórmula molecular |
C24H29NO3 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(4-decoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-8-9-18-27-22-14-16-23(17-15-22)28-24(26)21-12-10-20(19-25)11-13-21/h10-17H,2-9,18H2,1H3 |
Clave InChI |
OKUVBNIBPGVTDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
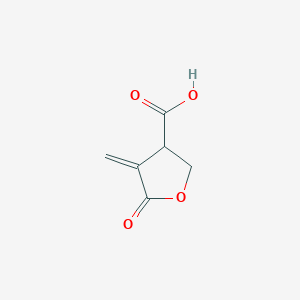
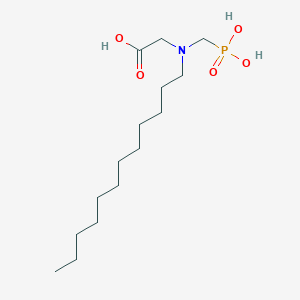
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
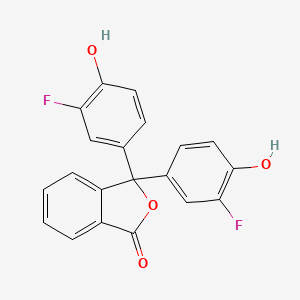
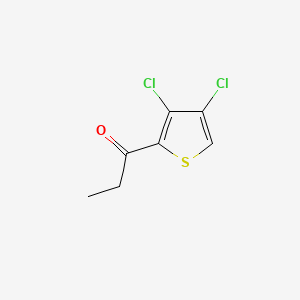
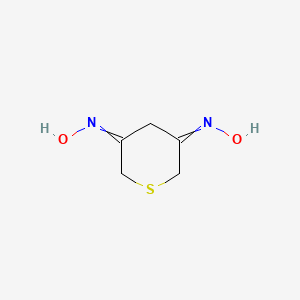
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
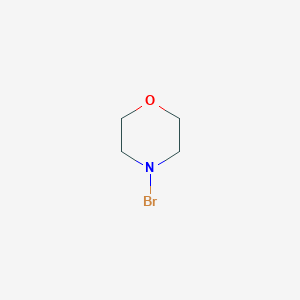
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
